N-[2-(cyclohex-1-en-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide
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Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a useful research compound. Its molecular formula is C23H22N4OS and its molecular weight is 402.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
N-[2-(cyclohexen-1-yl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide is part of a broader category of compounds that have garnered attention for their unique structural properties and potential biological activities. The synthesis of related benzimidazo[1,2-c]quinazoline derivatives involves cyclization and alkylation processes that yield biologically active substances. For example, specific derivatives within this chemical family have demonstrated antihypertensive, alpha 1-adrenoceptor antagonistic, leukotriene antagonist, antiallergic, and antiasthmatic effects, highlighting their potential as precursors for drug development (Ivachtchenko, Kovalenko, & Drushlyak, 2002).
Biological Activity and Antitumor Properties
Compounds structurally related to N-[2-(cyclohexen-1-yl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide have shown significant biological activities. 2-Sulfanyl-substituted derivatives exhibit potent anti-monoamine oxidase and antitumor activities, indicating their potential in therapeutic applications against cancer and neurological disorders (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Chemical Transformations and Potential Applications
The chemical versatility of N-[2-(cyclohexen-1-yl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide and its analogs allows for various transformations, leading to the synthesis of compounds with potential antiviral and cytotoxic activities. These transformations include reactions with alkyl halides, hydrazine hydrate, and further modifications to produce new derivatives with promising biological properties (Grigoryan, 2017). Additionally, compounds derived from similar synthesis processes have been investigated for their antiviral activity against DNA- and RNA-viruses, showcasing their potential in the development of new antiviral agents (Gütschow, Tonew, & Leistner, 1995).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c28-22(24-13-12-15-6-2-1-3-7-15)16-10-11-17-19(14-16)26-23(29)27-20-9-5-4-8-18(20)25-21(17)27/h4-6,8-11,14H,1-3,7,12-13H2,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXOYKFLLJQPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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